molecular formula C11H29NOSi2 B12619852 N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine CAS No. 920033-65-4

N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Cat. No.: B12619852
CAS No.: 920033-65-4
M. Wt: 247.52 g/mol
InChI Key: GSKMPXUNISMUDM-UHFFFAOYSA-N
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Description

N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine: is a silicon-based organic compound It is characterized by the presence of both ethoxy and trimethylsilyl groups attached to a silanamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{OEt} \rightarrow \text{(CH}_3\text{)}_3\text{SiNHCH}_2\text{CH}_2\text{CH}_2\text{OEt} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted silanes.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst or catalyst precursor in organic synthesis.

    Surface Modification: It is used to modify surfaces, enhancing properties like hydrophobicity or adhesion.

Biology:

    Biocompatible Coatings: The compound can be used to create biocompatible coatings for medical devices.

Medicine:

    Drug Delivery:

Industry:

    Adhesives and Sealants: The compound is used in the formulation of adhesives and sealants, providing enhanced bonding properties.

Mechanism of Action

The mechanism by which N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of its functional groups with target molecules. The trimethylsilyl group can form strong bonds with silicon-containing surfaces, while the ethoxy group can participate in hydrogen bonding and other interactions. These properties make it effective in modifying surfaces and enhancing adhesion.

Comparison with Similar Compounds

    Bis(3-trimethoxysilylpropyl)amine: Similar in structure but contains methoxy groups instead of ethoxy.

    3-(Trimethoxysilyl)propylamine: Lacks the ethoxy group but has similar silane functionality.

Uniqueness: N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both ethoxy and trimethylsilyl groups, which provide a combination of hydrophobic and hydrophilic properties. This dual functionality makes it particularly versatile for applications requiring surface modification and adhesion enhancement.

Properties

CAS No.

920033-65-4

Molecular Formula

C11H29NOSi2

Molecular Weight

247.52 g/mol

IUPAC Name

3-ethoxy-N,N-bis(trimethylsilyl)propan-1-amine

InChI

InChI=1S/C11H29NOSi2/c1-8-13-11-9-10-12(14(2,3)4)15(5,6)7/h8-11H2,1-7H3

InChI Key

GSKMPXUNISMUDM-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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